Bis(2-fluoroethyl)amine hydrochloride
Overview
Description
Bis(2-fluoroethyl)amine hydrochloride: is a chemical compound with the molecular formula C4H10ClF2N. It is a derivative of ethylamine where two hydrogen atoms are replaced by fluoroethyl groups. This compound is typically used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl)amine hydrochloride can be achieved through the reaction of diethanolamine with thionyl chloride, followed by the introduction of fluoroethyl groups. The reaction typically involves:
- The mixture is heated to reflux and stirred vigorously for several hours.
- The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Diethanolamine: is dissolved in an anhydrous solvent such as chloroform.
Thionyl chloride: is added dropwise to the solution at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Continuous addition: of thionyl chloride to a large reactor containing diethanolamine.
Controlled temperature: and pressure conditions to ensure complete reaction.
Purification: of the product through distillation and crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Bis(2-fluoroethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluoroethyl groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted amines.
Oxidation: Formation of fluoroethyl oxides.
Reduction: Formation of ethylamines.
Scientific Research Applications
Bis(2-fluoroethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-fluoroethyl)amine hydrochloride involves its interaction with various molecular targets. The fluoroethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interfere with DNA synthesis and repair mechanisms, making it useful in cancer research.
Comparison with Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar structure but with chloroethyl groups instead of fluoroethyl groups.
Bis(2-bromoethyl)amine hydrochloride: Contains bromoethyl groups.
Bis(2-iodoethyl)amine hydrochloride: Contains iodoethyl groups.
Uniqueness: Bis(2-fluoroethyl)amine hydrochloride is unique due to the presence of fluoroethyl groups, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms enhance the compound’s ability to form strong covalent bonds with biological targets, making it particularly useful in medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSRZOJCYPATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)NCCF.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871-75-0 | |
Record name | bis(2-fluoroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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